4-(3,4-Dimethoxyphenyl)-3-(2-methylphenoxy)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one
Description
This compound is a β-lactam (azetidin-2-one) derivative featuring three distinct substituents:
- Position 1: A 3-(trifluoromethyl)phenyl group attached to the nitrogen atom.
- Position 3: A 2-methylphenoxy group.
- Position 4: A 3,4-dimethoxyphenyl group.
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy and methylphenoxy substituents contribute to electronic and steric effects.
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-3-(2-methylphenoxy)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22F3NO4/c1-15-7-4-5-10-19(15)33-23-22(16-11-12-20(31-2)21(13-16)32-3)29(24(23)30)18-9-6-8-17(14-18)25(26,27)28/h4-14,22-23H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEMEGMNHRAWNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2C(N(C2=O)C3=CC=CC(=C3)C(F)(F)F)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Azetidin-2-one Derivatives
Substituent Variations on the Azetidinone Ring
1-(4-Fluorobenzyl) Analogs
The compound 4-(3,4-Dimethoxyphenyl)-1-(4-fluorobenzyl)-3-(2-methylphenoxy)-2-azetidinone () replaces the 3-(trifluoromethyl)phenyl group with a 4-fluorobenzyl moiety. Key differences:
- Electronic Effects : The trifluoromethyl group is strongly electron-withdrawing (-I effect), whereas the benzyl group is less polar.
- Steric Bulk : The benzyl group introduces greater steric hindrance compared to the aryl-substituted trifluoromethylphenyl group.
- Synthetic Yield : Similar analogs (e.g., ) report yields of 85–88%, suggesting comparable synthetic feasibility .
3,3-Dimethyl Substituted Analogs
Compounds like 4-(4-fluorophenyl)-3,3-dimethyl-1-[3-(methylsulfonyl)phenyl]azetidin-2-one () feature a dimethylated β-lactam ring. Differences include:
- Biological Activity : Dimethyl substitution is often used to enhance metabolic stability, as seen in kinase inhibitors .
Electron-Withdrawing Substituents
The compound 3-(2,4-Dichlorophenoxy)-1-(4-methoxyphenyl)-4-(3-nitrophenyl)azetidin-2-one () contains nitro and chloro groups. Comparisons:
Structural Analog Tables
Table 1: Key Azetidin-2-one Derivatives and Properties
Table 2: Spectroscopic Data Comparison
| Compound | ESI-MS (m/z) | Melting Point (°C) | Yield (%) | |
|---|---|---|---|---|
| Target Compound | Not reported | Not reported | ~85–88 (estimated) | |
| analogs (e.g., 11d) | 534.1 [M+H]+ | Not reported | 85.3 | |
| (3a) | Not applicable | 188–189 | 88 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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